molecular formula C24H34N4O6 B5154222 N',N'''-1,6-hexanediylbis[N-(3,4-dimethoxyphenyl)urea]

N',N'''-1,6-hexanediylbis[N-(3,4-dimethoxyphenyl)urea]

Cat. No. B5154222
M. Wt: 474.5 g/mol
InChI Key: KVQSLKIBBHLTLG-UHFFFAOYSA-N
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Description

N',N'''-1,6-hexanediylbis[N-(3,4-dimethoxyphenyl)urea], also known as HDPU, is a chemical compound that has been extensively studied for its potential applications in the field of biomedical research. HDPU is a urea-based compound that has been shown to exhibit a range of interesting biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of N',N'''-1,6-hexanediylbis[N-(3,4-dimethoxyphenyl)urea] is not fully understood, but it is believed to involve the inhibition of enzymes that are involved in the growth and proliferation of cancer cells. N',N'''-1,6-hexanediylbis[N-(3,4-dimethoxyphenyl)urea] has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N',N'''-1,6-hexanediylbis[N-(3,4-dimethoxyphenyl)urea] has been shown to have a range of interesting biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmitter signaling. N',N'''-1,6-hexanediylbis[N-(3,4-dimethoxyphenyl)urea] has also been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of N',N'''-1,6-hexanediylbis[N-(3,4-dimethoxyphenyl)urea] for lab experiments is its ability to inhibit the growth of cancer cells in vitro. This makes it a promising candidate for further investigation as a potential cancer therapy. However, one of the limitations of N',N'''-1,6-hexanediylbis[N-(3,4-dimethoxyphenyl)urea] is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are a number of potential future directions for research on N',N'''-1,6-hexanediylbis[N-(3,4-dimethoxyphenyl)urea]. One area of research could be to further investigate its potential as a cancer therapy, both in vitro and in vivo. Another area of research could be to investigate its effects on other diseases, such as neurodegenerative diseases or autoimmune disorders. Additionally, further research could be done to elucidate the mechanism of action of N',N'''-1,6-hexanediylbis[N-(3,4-dimethoxyphenyl)urea] and to design experiments to study its effects more effectively.

Synthesis Methods

The synthesis of N',N'''-1,6-hexanediylbis[N-(3,4-dimethoxyphenyl)urea] is a multi-step process that involves the reaction of hexamethylene diisocyanate with 3,4-dimethoxyaniline to form the intermediate 1,6-hexanediamine-3,4-dimethoxyphenyl derivative. This intermediate is then reacted with urea to form the final product, N',N'''-1,6-hexanediylbis[N-(3,4-dimethoxyphenyl)urea].

Scientific Research Applications

N',N'''-1,6-hexanediylbis[N-(3,4-dimethoxyphenyl)urea] has been shown to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer therapy. N',N'''-1,6-hexanediylbis[N-(3,4-dimethoxyphenyl)urea] has been shown to inhibit the growth of cancer cells in vitro, making it a promising candidate for further investigation as a potential cancer therapy.

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-[6-[(3,4-dimethoxyphenyl)carbamoylamino]hexyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N4O6/c1-31-19-11-9-17(15-21(19)33-3)27-23(29)25-13-7-5-6-8-14-26-24(30)28-18-10-12-20(32-2)22(16-18)34-4/h9-12,15-16H,5-8,13-14H2,1-4H3,(H2,25,27,29)(H2,26,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQSLKIBBHLTLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)NCCCCCCNC(=O)NC2=CC(=C(C=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1'-Hexane-1,6-diylbis[3-(3,4-dimethoxyphenyl)urea]

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